Hydroxysaikosaponin c
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Overview
Description
Hydroxysaikosaponin c is a triterpenoid saponin compound found in the roots of the Bupleurum species, which are widely used in traditional Chinese medicine. This compound is known for its significant biological activities, including anti-inflammatory, antiviral, and immunomodulatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hydroxysaikosaponin c involves the preparation of its aglycone, followed by regioselective glycosylation to construct the glycosidic linkage. The aglycone is typically derived from oleanolic acid, which undergoes selective hydroxylation and oxidation to achieve the desired structure . The glycosylation step is often catalyzed by gold (I) to install the glycan moiety onto the aglycone .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from the roots of Bupleurum species. Advanced chromatographic techniques, such as ultra-performance liquid chromatography coupled with photodiode array detection and quadrupole time-of-flight mass spectrometry (UPLC-PDA-Q/TOF-MS), are employed to isolate and identify the compound from complex plant extracts .
Chemical Reactions Analysis
Types of Reactions
Hydroxysaikosaponin c undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Hydrolysis: Hydrochloric acid or specific glycosidases are used for hydrolysis reactions.
Major Products
Oxidation: Higher oxidation state derivatives of this compound.
Hydrolysis: Aglycones and sugar moieties.
Scientific Research Applications
Hydroxysaikosaponin c has a wide range of scientific research applications:
Mechanism of Action
Hydroxysaikosaponin c exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Hydroxysaikosaponin c is unique among saikosaponins due to its specific hydroxylation pattern. Similar compounds include:
Saikosaponin a: Known for its strong anti-inflammatory effects.
Saikosaponin d: Exhibits potent antitumor activity.
Saikosaponin y: A biogenetic precursor/product of saikosaponin a and d, with higher oxidation state at C-16.
This compound stands out due to its distinct hydroxylation and glycosylation patterns, which contribute to its unique biological activities.
Properties
Molecular Formula |
C49H82O17 |
---|---|
Molecular Weight |
943.2 g/mol |
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6S)-6-[[(3R,4aS,6aR,6bS,8S,8aS,12aS,14R,14aR,14bS)-8,14-dihydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]methyl]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C49H82O17/c1-22-32(54)35(57)39(61)43(63-22)66-40-29(20-62-42-38(60)36(58)34(56)28(19-50)65-42)64-27(33(55)37(40)59)15-23-9-11-46(6)30(45(23,4)5)10-12-47(7)41(46)26(52)16-24-25-17-44(2,3)13-14-49(25,21-51)31(53)18-48(24,47)8/h16,22-23,25-43,50-61H,9-15,17-21H2,1-8H3/t22-,23+,25-,26+,27-,28+,29+,30-,31-,32-,33-,34+,35+,36-,37+,38+,39+,40+,41+,42+,43-,46-,47+,48+,49+/m0/s1 |
InChI Key |
FYSPDOVIRIPTOC-UYMPCGPXSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)C[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4[C@@H](C=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)O)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)CC3CCC4(C(C3(C)C)CCC5(C4C(C=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)O)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |
Origin of Product |
United States |
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